![molecular formula C13H15NO4 B8191502 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B8191502.png)
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
Overview
Description
3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aromatase Inhibitors Synthesis : An improved synthesis method for derivatives of piperidine-2,6-dione, which includes various aromatase inhibitors, was presented. These compounds can have different potencies and applications in the medical field, particularly in cancer treatment (Leung et al., 1987).
Saframycin Models : The synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives with a methyl group at the C-2 position has been achieved. These compounds serve as models for saframycins, which are a class of natural products with potential therapeutic applications (Saito et al., 1997).
Derivatives Synthesis and Properties : The study involved the synthesis of 3-hydroxy-4,6-dimethylpyrrolo(3,2-d)pyrimidine-5,7(4H,6H)-dione derivatives, including their properties and X-ray crystal structure. These derivatives have potential applications in pharmacology and material science (Yoneda et al., 1982).
Crystal Structure Analysis : The crystal structure of a related compound, threo-1-acetyl-3-(Alpha-Bromobenzyl)-3-methoxy-piperazine-2,5-dione, was analyzed to understand the molecular conformation and interactions, which can be crucial in drug design and synthesis (Elix et al., 1986).
Pain Management Applications : The cyclization of substituted 2-benzyl-1,2,5,6-tetrahydropyridines leads to compounds with potential applications in pain management. These findings highlight the role of piperidine derivatives in developing analgesics (Kametani et al., 1973).
Organic Synthesis Applications : A novel compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP), demonstrates potential for various applications in organic synthesis due to its unique molecular structure (Halim & Ibrahim, 2021).
Indicator for Acid-Base Titration : A compound related to 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione shows potential as an indicator for acid-base titration, demonstrating two-band fluorescence in water-alcohol solutions (Pyrko, 2021).
One-Pot Synthesis Process : A simple one-pot process for synthesizing piperidine-2,6-dione frameworks from Baylis-Hillman adducts was presented. This method enables the synthesis of various aryl-3-methylidenepiperidine-2,6-dione derivatives, which can be useful in medicinal chemistry (Basavaiah et al., 2009).
properties
IUPAC Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZMTUJQWSFSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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